butan-1-olate;titanium(4+)
CAS No.:
Cat. No.: VC20486787
Molecular Formula: C4H9OTi+3
Molecular Weight: 120.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9OTi+3 |
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Molecular Weight | 120.98 g/mol |
IUPAC Name | butan-1-olate;titanium(4+) |
Standard InChI | InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4 |
Standard InChI Key | YIGVSLIDLYKRKE-UHFFFAOYSA-N |
Canonical SMILES | CCCC[O-].[Ti+4] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Butan-1-olate; titanium(4+) is systematically named according to IUPAC guidelines as titanium(4+) butan-1-olate. Its alternative designations—titanium(IV) butoxide and tetrabutyl orthotitanate—reflect its tetrahedral coordination structure, where four butoxide ligands () bind to a central titanium(IV) ion. The molecular formula corresponds to a molar mass of 344.36 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Geometry and Bonding
The titanium center in this compound adopts a tetrahedral geometry, with each butoxide ligand occupying a vertex. The Ti–O bond length, typically ~1.80 Å, arises from the interaction between titanium’s empty d-orbitals and the oxygen lone pairs of the alkoxide groups. This configuration enhances the compound’s Lewis acidity, enabling it to accept electron pairs during catalytic cycles.
Table 1: Key Structural and Physical Properties of Butan-1-olate; Titanium(4+)
The InChI identifier further specifies its stereochemical arrangement.
Synthesis and Purification
Industrial Synthesis Routes
The primary synthesis method involves the reaction of titanium tetrachloride () with butanol () under anhydrous conditions:
This exothermic reaction requires precise temperature control (20–50°C) and inert gas purging to prevent hydrolysis. The use of excess butanol ensures complete substitution of chloride ligands, while fractional distillation under reduced pressure (10–20 mmHg) isolates the product at >98% purity.
Alternative Methodologies
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Metathesis Reactions: Exchange reactions between titanium isopropoxide () and butanol yield the target compound, leveraging the volatility of isopropanol for easier separation.
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Sol-Gel Polymerization: Controlled hydrolysis of produces poly(titanium butoxide), a polymeric precursor for TiO₂ nanomaterials.
Physicochemical Properties and Reactivity
Hydrolytic Behavior
Butan-1-olate; titanium(4+) undergoes rapid hydrolysis in aqueous environments:
This reaction is foundational for sol-gel processing, where controlled hydrolysis-condensation kinetics dictate the morphology of resultant TiO₂ particles. Factors such as pH, water-to-alkoxide ratio, and catalyst presence (e.g., HCl) modulate particle size from 5 nm to 500 nm.
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 150°C, with complete degradation to TiO₂ and butanol by 400°C. The compound’s volatility (vapor pressure: 0.1 mmHg at 25°C) necessitates storage under nitrogen or argon to prevent oxidative degradation .
Industrial and Scientific Applications
Catalysis
As a Lewis acid catalyst, facilitates:
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Esterification and Transesterification: Accelerates biodiesel production from vegetable oils with >90% yield under mild conditions.
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Polymerization: Initiates ring-opening polymerization of lactides for biodegradable plastics.
Nanomaterials Synthesis
The sol-gel method using produces mesoporous TiO₂ with high surface area (>200 m²/g), employed in:
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Photocatalysis: Degrades organic pollutants under UV light via ROS generation.
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Dye-Sensitized Solar Cells (DSSCs): Achieves photovoltaic efficiencies up to 12% due to optimal electron transport.
Biomedical Applications
Recent studies highlight:
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Antibacterial Activity: TiO₂ nanoparticles derived from exhibit MIC values of 50 µg/mL against Staphylococcus aureus via ROS-mediated membrane damage.
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Cytotoxicity: Dose-dependent reduction in viability of rat alveolar macrophages (IC₅₀: 100 µg/mL) underscores the need for surface functionalization in biomedical uses.
Table 2: Comparative Analysis of Titanium Alkoxides
Compound | Formula | Boiling Point (°C) | Primary Use |
---|---|---|---|
Titanium(IV) butoxide | 206 | Nanomaterial synthesis | |
Titanium ethoxide | 190 | Sol-gel coatings | |
Titanium isopropoxide | 220 | Thin-film deposition | |
Zirconium butoxide | 210 | Zirconia ceramics |
Recent Research Advancements
Photocatalytic Water Splitting
TiO₂ aerogels synthesized from demonstrate hydrogen evolution rates of 5 mmol/g·h under solar simulation, attributed to enhanced charge separation via Nb-doping.
Drug Delivery Systems
Mesoporous TiO₂ carriers loaded with doxorubicin show pH-responsive release profiles, achieving 80% tumor regression in murine models over 14 days.
Environmental Remediation
Composite membranes incorporating TiO₂ nanoparticles remove 95% of methylene blue within 60 minutes under visible light, outperforming commercial activated carbon.
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